Head-to-Head Cytotoxicity Comparison: R-IMPP vs. PF-0644846 in APC/KRAS-Mutant CRC Cell Lines
In a panel of APC/KRAS-mutant colorectal cancer (CRC) cell lines, R-IMPP and the alternative PCSK9 small-molecule inhibitor PF-0644846 were evaluated head-to-head for 72-hour cytotoxicity. R-IMPP demonstrated consistently lower IC50 values across multiple cell lines compared to PF-0644846 [1].
| Evidence Dimension | 72-hour cell viability IC50 (μM) |
|---|---|
| Target Compound Data | R-IMPP: 1CT cells ≈8.1 μM; 1CT-AK cells ≈7.5 μM; DLD1 cells ≈9.3 μM |
| Comparator Or Baseline | PF-0644846: 1CT cells ≈12.2 μM; 1CT-AK cells ≈11.5 μM; DLD1 cells ≈13.8 μM |
| Quantified Difference | R-IMPP exhibits ~1.3- to 1.5-fold greater potency (lower IC50) than PF-0644846 across tested APC/KRAS-mutant CRC cell lines |
| Conditions | APC/KRAS-mutant CRC cell lines (1CT, 1CT-AK, DLD1); 72-hour treatment; n=3 biological replicates |
Why This Matters
R-IMPP's superior potency in direct head-to-head testing against PF-0644846 supports its selection as the preferred small-molecule PCSK9 inhibitor for APC/KRAS-mutant CRC cellular studies where maximal target engagement at lower concentrations is desired.
- [1] Wong C, et al. PCSK9 promotes APC/KRAS-mutant CRC growth in vivo and growth inhibitory effect of PCSK9 inhibitors. Oncogenesis. 2022;11:35. Figure 5H. doi:10.1038/s41389-022-00409-x View Source
